molecular formula C30H53N3O9S B12782819 Hltce CAS No. 78340-36-0

Hltce

Cat. No.: B12782819
CAS No.: 78340-36-0
M. Wt: 631.8 g/mol
InChI Key: DDTVRGGNEMZLTC-CCZUOGOWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HLTCE involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently combined under specific reaction conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale preparative liquid chromatography (Prep-HPLC) to isolate and purify the compound from complex mixtures . This method is favored for its ability to handle large sample volumes and achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

HLTCE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

HLTCE shares structural similarities with other compounds, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific applications in various scientific fields. While other compounds may share some properties, this compound’s distinct structure allows for unique interactions and applications .

Properties

CAS No.

78340-36-0

Molecular Formula

C30H53N3O9S

Molecular Weight

631.8 g/mol

IUPAC Name

(Z,5S,6R)-6-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicos-7-enoic acid

InChI

InChI=1S/C30H53N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-26(35)36)43-21-23(30(42)32-20-28(39)40)33-29(41)22(31)18-19-27(37)38/h13,16,22-25,34H,2-12,14-15,17-21,31H2,1H3,(H,32,42)(H,33,41)(H,35,36)(H,37,38)(H,39,40)/b16-13-/t22-,23-,24-,25+/m0/s1

InChI Key

DDTVRGGNEMZLTC-CCZUOGOWSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCCCCCCCCCCCC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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